Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate

Analytical Chemistry Quality Control Impurity Analysis

QC labs require authenticated reference standards for cefazolin impurity quantification. Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate (CAS 187222-13-5) is the certified standard for this documented impurity. • ≥98% purity (HPLC), fully characterized for reproducible method validation • Dual use: cefazolin impurity profiling and amoxicillin metabolite marker • Batch-specific CoA for regulatory audit compliance For R&D use; guaranteed continuous supply.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 187222-13-5
Cat. No. B114996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
CAS187222-13-5
Synonyms3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Ethyl Ester
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C(=CO1)C)C
InChIInChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3
InChIKeyOUVHQEZDGIOBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Overview


Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate, also known as 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone, is a heterocyclic compound in the pyranone family. Its core structure is a pyran ring with methyl groups at the 3- and 5- positions, a keto group at the 4-position, and an ethyl carboxylate ester at the 2-position . It is primarily used as a research chemical and an analytical reference standard .

Analytical standard grade Defined impurity for cefazolin research
Metabolite marker Identified as amoxicillin metabolite for DMPK studies
Documented characterization NMR, HPLC, GC reports available for method validation

Generic Substitution Risks for Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate


Generic substitution of this compound is not straightforward due to its specific and well-defined application profile. It is not a commodity chemical but a specialized reagent with a dual role. Firstly, it is a documented impurity in the antibiotic cefazolin , which necessitates its use as a highly pure analytical standard for quality control and regulatory compliance. Secondly, its substitution pattern (3,5-dimethyl, 4-oxo, 2-carboxylate) is critical for its function as a metabolite marker for drugs like amoxicillin . Using an unverified or structurally similar alternative could lead to inaccurate analytical results, failed regulatory audits, or misinterpretation of metabolic pathways. The available purity and characterization data from reputable vendors are essential for ensuring experimental reproducibility, which cannot be guaranteed by generic sources.

Unverified purity grades may introduce unknown impurities, compromising method validation and reproducibility.
Other pyranone derivatives lack documented HPLC standard use and may produce different retention behavior, invalidating impurity profiling.
Generic sources often do not provide the necessary analytical documentation, increasing uncertainty in quantitative analysis.

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Evidence Guide


Purity and Analytical Documentation

This compound is available with a specified purity of ≥98%, backed by comprehensive analytical documentation including NMR, HPLC, and GC reports . This level of characterization is critical for its use as an analytical standard, as generic pyranone derivatives or lower-purity grades would lack the verifiable composition required for reliable quantitative analysis. In contrast, the standard reference for cefazolin impurity analysis requires a well-characterized compound .

Purity & Documentation
Specification review
≥98%
with NMR, HPLC, GC reports
Supports analytical standard procurement with verifiable composition.
Data as per vendor specification; source documentation review recommended.
Analytical Chemistry Quality Control Impurity Analysis

Validated HPLC Analytical Standard

The compound is specifically cited for use as an HPLC standard . This represents a direct and validated application that differentiates it from the vast majority of other pyranone derivatives which are not routinely used for this purpose. The use of a non-validated alternative could result in method failures, inaccurate impurity quantification, or non-compliance with pharmacopeial standards.

HPLC Standard Use
Reported
Target: Validated HPLC standard for cefazolin impurity analysis.
Comparator: Other pyranone derivatives without documented analytical validation.
Source: Tyrkov et al. (2014), Pharm Chem J.
Supports method development for impurity profiling, reducing uncertainty from unvalidated alternatives.
Direct head-to-head comparison demonstrates documented analytical role.
Analytical Chemistry Pharmaceutical Analysis Method Development

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Applications


Pharmaceutical Impurity Profiling and Method Validation

This compound is essential for analytical laboratories developing or validating HPLC methods for the detection and quantification of impurities in cefazolin sodium drug substance . Its well-defined structure and role as a known impurity make it the required reference standard to ensure method specificity and accuracy, as mandated by regulatory bodies .

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Researchers investigating the metabolism of beta-lactam antibiotics can use this compound as an authentic standard to identify and quantify metabolites in biological samples . Its presence as a metabolite of amoxicillin provides a specific marker for tracking drug biotransformation pathways.

Quality Control Release Testing

Quality control departments in pharmaceutical manufacturing can use this compound as a primary reference standard for routine release testing of cefazolin or amoxicillin active pharmaceutical ingredients (APIs) . The high purity and provided analytical data support the generation of reliable and reproducible results for batch certification.

Application
Selection Property
Validation Focus
Cefazolin impurity profiling method development
Identified impurity standard
HPLC specificity and linearity verification
Beta-lactam metabolite identification
Verified metabolite marker compound
Retention time and MS fragmentation matching
Research-grade batch analysis
High-purity analytical reference
Quantification accuracy and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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